5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
Description
5-Chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and a piperidin-3-yloxy group at the 2-position. The piperidine ring is further modified with a 4-chlorobenzenesulfonyl moiety. This structural architecture is characteristic of bioactive molecules, as pyrimidine derivatives are prevalent in pharmaceuticals and agrochemicals due to their ability to interact with biological targets such as enzymes and receptors . The sulfonyl group enhances metabolic stability compared to sulfanyl or thioether linkages, while the chloro substituents likely contribute to hydrophobic interactions in binding pockets .
Properties
IUPAC Name |
5-chloro-2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-11-3-5-14(6-4-11)24(21,22)20-7-1-2-13(10-20)23-15-18-8-12(17)9-19-15/h3-6,8-9,13H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYOCWVOHAKXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then reacted with a chloropyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Pyrimidine Modifications
The pyrimidine ring is a common scaffold in medicinal chemistry. Below is a comparative analysis of substituent effects:
Role of Linkers and Substituents
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (C-SO2-) offers superior oxidative stability compared to sulfanyl (C-S-) linkages in compounds from and , which are prone to metabolic oxidation .
- Piperidine vs.
- Chloro vs. Fluoro Substituents : Chloro groups in the target compound and –3 enhance lipophilicity, favoring membrane penetration. Fluorine in may reduce basicity and improve bioavailability .
Research Findings and Implications
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Antimycobacterial Activity : Compounds with piperidine-TMPK interactions () suggest the target may inhibit similar enzymes .
- Antimicrobial Potential: Sulfonyl and sulfanyl pyrimidines () are associated with antimicrobial effects, hinting at the target’s applicability .
- Kinase Inhibition : Pyrazole- and pyrimidine-containing compounds () are kinase inhibitors, implying the target could modulate kinase pathways .
Biological Activity
5-chloro-2-{[1-(4-chlorobenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrimidine ring substituted with a chloro group and a piperidinyl-oxy group attached to a chlorobenzenesulfonyl moiety. The molecular formula is with a molecular weight of 388.3 g/mol.
Synthesis Overview
The synthesis typically involves several steps, including:
- Formation of the Piperidinyl Intermediate : Reaction of piperidine with 4-chlorobenzenesulfonyl chloride under basic conditions.
- Coupling with Pyrimidine : The piperidinyl intermediate is coupled with 5-chloropyrimidine to yield the target compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, including antibacterial and enzyme inhibitory effects.
Antibacterial Activity
Studies have demonstrated that this compound shows moderate to strong antibacterial activity against several bacterial strains. The results are summarized in the table below:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
In a comparative study, the compound exhibited stronger antibacterial effects than standard antibiotics used as controls, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, with IC50 values indicating significant potency.
- Urease : Exhibited strong inhibition, making it a candidate for treating urease-related conditions.
The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 6.28 ± 0.003 |
These findings suggest that the compound could be developed into a therapeutic agent targeting neurological disorders and infections related to urease activity .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding Interactions : The compound binds to enzymes or receptors, modulating their activity.
- Docking Studies : Computational studies have shown favorable interactions with amino acid residues in target proteins, suggesting a pathway for further drug development.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological profile. For instance, modifications in the sulfonamide group have led to improved antibacterial properties and enzyme inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
